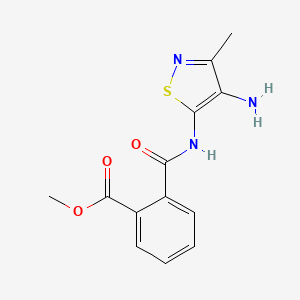
N-(4-Amino-3-methyl-isothiazol-5-yl)-phthalamic acid methyl ester, 95%
Übersicht
Beschreibung
N-(4-Amino-3-methyl-isothiazol-5-yl)-phthalamic acid methyl ester, 95% (also known as AMIPM) is an organic compound consisting of an amine group, an isothiazole ring, and a phthalamic acid ester. It is widely used in the scientific research community due to its strong antimicrobial and antioxidant properties. This compound has been used in numerous studies to investigate its potential applications in the field of biochemistry and physiology.
Wirkmechanismus
The mechanism of action of AMIPM is not completely understood, but it is believed to involve several different mechanisms. It is believed to act as an antioxidant by scavenging reactive oxygen species, as well as by inhibiting the activity of enzymes involved in the production of reactive oxygen species. It is also believed to act as an antimicrobial agent by inhibiting the growth of bacteria and fungi.
Biochemical and Physiological Effects
The biochemical and physiological effects of AMIPM have been studied in a variety of organisms, including bacteria, fungi, and mammalian cells. Studies have shown that AMIPM can inhibit the growth of bacteria and fungi, as well as inhibit the activity of enzymes involved in the production of reactive oxygen species. It has also been shown to have antioxidant activity and to protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using AMIPM in laboratory experiments is its high purity (95%) and its relatively low cost. Additionally, it is easy to synthesize and can be stored for long periods of time without degradation. However, one of the main limitations of using AMIPM is its low solubility in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
The potential applications of AMIPM in the field of biochemistry and physiology are vast and there are many directions for future research. Some potential areas of future research include exploring its potential as an antimicrobial and antioxidant agent, investigating its effects on cellular respiration and metabolism, and developing new drugs based on its structure. Additionally, further research could be done to determine the mechanisms of action of AMIPM and to explore its potential applications in drug development.
Wissenschaftliche Forschungsanwendungen
AMIPM has been used in a variety of scientific research applications, ranging from biochemistry and physiology to pharmacology and toxicology. It has been used to study the mechanisms of antimicrobial and antioxidant activity, as well as its potential applications in drug development. It has also been used in studies of cellular respiration and metabolism, and in the development of new drugs for the treatment of various diseases.
Eigenschaften
IUPAC Name |
methyl 2-[(4-amino-3-methyl-1,2-thiazol-5-yl)carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c1-7-10(14)12(20-16-7)15-11(17)8-5-3-4-6-9(8)13(18)19-2/h3-6H,14H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQLFRQREOLDZTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1N)NC(=O)C2=CC=CC=C2C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-((4-amino-3-methylisothiazol-5-yl)carbamoyl)benzoate | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Bromo-2-ethyl-N,8-dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B6357139.png)









